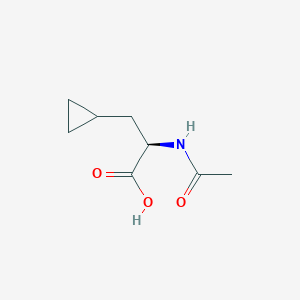

(R)-2-Acetylamino-3-cyclopropylpropionic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFPQYGJPTFQH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650611 | |

| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121786-36-5 | |

| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Acetylamino-3-cyclopropylpropionic Acid

Introduction and Core Chemical Identity

(R)-2-Acetylamino-3-cyclopropylpropionic acid is a chiral, non-proteinogenic amino acid derivative. Its structure is distinguished by a cyclopropyl group, a motif of significant interest in medicinal chemistry for its ability to impart conformational rigidity and metabolic stability, and an N-acetyl group which protects the amine functionality. As a chiral building block, it serves as a valuable starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its utility is analogous to other specialized amino acid derivatives, such as (2R)-2-acetamido-3-methoxypropanoic acid, which is a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1][2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic protocol, and its potential applications for researchers in drug discovery and chemical synthesis.

Chemical Structure

The molecular structure features a stereocenter at the alpha-carbon, designated as (R), which is critical for its application in stereospecific synthesis.

Caption: Chemical structure of (R)-2-Acetylamino-3-cyclopropylpropionic acid.

Nomenclature and Identifiers

Precise identification is crucial for procurement and regulatory purposes. The compound is defined by the following identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-2-(acetylamino)-3-cyclopropylpropanoic acid | |

| Synonyms | N-Acetyl-3-cyclopropyl-D-alanine | [3] |

| CAS Number | 121786-36-5 | [3] |

| Molecular Formula | C₈H₁₃NO₃ | [4][5] |

| Molecular Weight | 171.19 g/mol | [4][5] |

| InChI Key | ZVTFPQYGJPTFQH-SSDOTTSWSA-N | [3] |

| Canonical SMILES | CC(=O)NC(=O)O | [4] |

| MDL Number | MFCD09878740 |

Note: The racemic mixture, (RS)-2-Acetylamino-3-cyclopropylpropionic acid, has a different CAS number: 133992-69-5.[4][6]

Physicochemical and Predicted Properties

The physical and chemical properties dictate the compound's handling, storage, and behavior in reaction systems. Much of the publicly available data is predicted, necessitating experimental verification for critical applications.

| Property | Value | Source(s) |

| Physical Form | Solid | [5][6] |

| Boiling Point | 411.5 ± 28.0 °C (Predicted) | [6] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 3.65 ± 0.10 (Predicted) | [6] |

| Purity | Typically ≥97.0% | [4] |

Field Insights:

-

The predicted pKa of 3.65 is characteristic of a carboxylic acid, indicating that the molecule will be deprotonated and negatively charged at physiological pH.[6] This is a key consideration for designing biochemical assays or formulating drug delivery systems.

-

The compound is a solid at room temperature and should be stored in a cool environment (2-8°C) to ensure long-term stability.[6]

Synthesis and Purification Protocol

While this compound is commercially available, an in-house synthesis may be required for specific research needs or scale-up. A robust and logical synthetic route proceeds via the N-acetylation of the parent amino acid, (R)-2-amino-3-cyclopropylpropanoic acid. This method is well-established for amino acids and provides a high yield of the desired product with good purity.

Proposed Synthetic Workflow

The causality behind this choice is straightforward: the primary amine of the parent amino acid is a strong nucleophile that readily reacts with an acetylating agent like acetic anhydride. The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acetic acid byproduct.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2-Acetylamino-3-cyclopropylpropionic acid | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-acetylamino-3-cyclopropyl-propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID CAS#: 133992-69-5 [amp.chemicalbook.com]

A Technical Guide to the Structure Elucidation of (R)-2-Acetylamino-3-cyclopropylpropionic acid

Abstract: This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of (R)-2-Acetylamino-3-cyclopropylpropionic acid. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, integrating a multi-technique approach to establish not only the molecular formula and atomic connectivity but also the definitive absolute stereochemistry. Each described protocol is presented as a self-validating system, ensuring scientific integrity and trustworthy results.

Introduction

(R)-2-Acetylamino-3-cyclopropylpropionic acid is a non-proteinogenic amino acid featuring a cyclopropyl moiety, a functional group of increasing interest in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability. As with any novel chemical entity intended for pharmaceutical development, unambiguous confirmation of its three-dimensional structure is a critical, non-negotiable prerequisite. This process ensures identity, purity, and provides the foundational data for subsequent structure-activity relationship (SAR) studies and computational modeling.

This whitepaper outlines a logical, multi-pillar strategy for the complete structural characterization of this molecule, beginning with the determination of its fundamental constitution and culminating in the confirmation of its absolute configuration at the chiral center.

Part 1: Determination of Molecular Constitution and Connectivity

The initial phase of structure elucidation focuses on answering two fundamental questions: What is the molecular formula? And how are the atoms connected? A synergistic application of mass spectrometry and spectroscopic techniques provides a robust and cross-verifiable answer.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

The first step is to establish the precise elemental composition. High-resolution mass spectrometry, typically using electrospray ionization (ESI), is the definitive technique for this purpose. Unlike unit-resolution mass spectrometry, HRMS provides a mass measurement with sufficient accuracy to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The analyte will typically be observed as the protonated molecule, [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Processing: Compare the measured monoisotopic mass of the [M+H]⁺ ion to the theoretical mass calculated for the proposed formula, C₈H₁₄NO₃⁺.

Data Presentation: HRMS Results

| Parameter | Value |

| Proposed Formula | C₈H₁₃NO₃ |

| Calculated Mass [M+H]⁺ | 172.0968 |

| Observed Mass [M+H]⁺ | 172.0971 |

| Mass Error | +1.7 ppm |

An observed mass error of less than 5 ppm provides high confidence in the assigned elemental formula of C₈H₁₃NO₃.[1]

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy provides a rapid "fingerprint" of the molecule, confirming the presence of key functional groups predicted by the molecular formula.[2] Because each type of bond vibrates at a characteristic frequency, an IR spectrum allows for the identification of moieties such as hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 (sharp) | N-H stretch | Secondary Amide |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch (Amide I) | Secondary Amide |

| ~1540 | N-H bend (Amide II) | Secondary Amide |

The presence of these bands corroborates the N-acetylated amino acid structure. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[5] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provides an unambiguous map of the proton and carbon skeleton.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR: Acquire a standard proton NMR spectrum. Analyze chemical shifts, integration (proton count), and splitting patterns (J-coupling) to identify proton environments.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify protons that are coupled to each other (typically on adjacent carbons).[6]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.

Data Presentation: Expected NMR Data (in DMSO-d₆)

| Signal | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC Correlation |

| a | ~8.1, d, 1H (NH) | - | b | - |

| b | ~4.2, m, 1H (α-CH) | ~52 | a , c | b |

| c | ~1.5, m, 2H (β-CH₂) | ~35 | b , d | c |

| d | ~0.4, m, 1H (γ-CH) | ~8 | c , e , f | d |

| e | ~0.3, m, 2H (δ-CH₂) | ~4 | d , f | e |

| f | ~0.1, m, 2H (δ'-CH₂) | ~4 | d , e | f |

| g | ~1.8, s, 3H (Acetyl CH₃) | ~22 | - | g |

| h | - | ~173 | - | - |

| i | - | ~170 | - | - |

Note: Chemical shifts are predictive and may vary.

Interpretation and Visualization The data from these experiments are integrated to build the molecular structure.

-

The COSY spectrum is critical. It will show a correlation from the amide proton (a ) to the alpha-proton (b ). The alpha-proton (b ) will correlate to the beta-methylene protons (c ), which in turn will correlate to the gamma-methine proton (d ) of the cyclopropyl ring, confirming the H-N-CαH-CβH₂-CγH- fragment.

-

The HSQC spectrum links each proton signal to its corresponding carbon, confirming the carbon backbone.

-

The singlet at ~1.8 ppm (g ) with an integration of 3H is characteristic of the N-acetyl methyl group.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. users.cs.duke.edu [users.cs.duke.edu]

- 6. di.univr.it [di.univr.it]

(R)-2-Acetylamino-3-cyclopropylpropionic acid CAS number 121786-36-5

An In-Depth Technical Guide to (R)-2-Acetylamino-3-cyclopropylpropionic Acid

Abstract

(R)-2-Acetylamino-3-cyclopropylpropionic acid is a chiral, non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and biotechnological sectors. Its unique structural feature—a cyclopropyl ring—imparts conformational rigidity, making it a valuable building block for designing peptides and small molecule drugs with enhanced stability and biological activity. This guide provides a comprehensive technical overview, covering the molecule's physicochemical properties, synthesis and chiral resolution, in-depth analytical methodologies, and its applications in modern drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound.

Introduction: The Significance of Constrained Amino Acids

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over conformation is paramount. Non-natural amino acids containing strained ring systems, such as the cyclopropyl group, are crucial in this endeavor. The cyclopropane ring, the smallest of the cycloalkanes, introduces a significant degree of conformational constraint when incorporated into a peptide backbone or a small molecule. This rigidity can lock the molecule into a bioactive conformation, enhancing its binding affinity to a biological target and simultaneously increasing its resistance to enzymatic degradation.[1][2]

(R)-2-Acetylamino-3-cyclopropylpropionic acid, also known as N-Acetyl-3-cyclopropyl-D-alanine, represents a stereochemically pure building block designed for this purpose. The N-acetyl group serves as a stable protecting group for the amine, making it amenable to standard peptide coupling chemistries while preventing unwanted side reactions. The '(R)' configuration at the alpha-carbon is critical, as stereochemistry fundamentally dictates biological interactions. This guide delves into the core technical aspects of this compound, providing the foundational knowledge required for its effective application in research and development.

Physicochemical Properties and Characterization

The fundamental properties of (R)-2-Acetylamino-3-cyclopropylpropionic acid are summarized below. While some suppliers provide the product for early discovery research without extensive analytical data, these parameters are based on its chemical structure and available information.[3]

| Property | Value | Source |

| CAS Number | 121786-36-5 | [4] |

| Molecular Formula | C₈H₁₃NO₃ | [3][4] |

| Molecular Weight | 171.19 g/mol | [3][4] |

| IUPAC Name | (2R)-2-acetamido-3-cyclopropylpropanoic acid | [5] |

| Synonyms | N-Acetyl-3-cyclopropyl-D-alanine | [4] |

| Appearance | Solid (Typically a white or off-white powder) | [3] |

| InChI Key | ZVTFPQYGJPTFQH-SSDOTTSWSA-N | [4] |

| Canonical SMILES | CC(=O)NC(=O)O | N/A |

Synthesis and Chiral Resolution: A Strategic Approach

The synthesis of enantiomerically pure cyclopropyl amino acids is a non-trivial task that requires a carefully planned strategy. While numerous methods exist for creating the cyclopropyl moiety, the primary challenge lies in establishing the correct stereochemistry at the α-carbon.[6] A common and robust approach involves the synthesis of a racemic mixture followed by a high-fidelity chiral resolution step.

Proposed Synthetic Workflow

A logical and field-proven pathway to (R)-2-Acetylamino-3-cyclopropylpropionic acid involves three main stages: synthesis of the racemic N-acetylated amino acid, followed by enzymatic or chromatographic resolution.

Causality in Experimental Design

-

Choice of Starting Materials: Diethyl acetamidomalonate is an ideal starting material. The two ester groups activate the central carbon for alkylation, and the acetamido group is already in place. Cyclopropylmethyl bromide is a commercially available reagent for introducing the required side chain.

-

Alkylation and Deprotection: The malonic ester synthesis is a classic and reliable method for forming α-substituted carboxylic acids. The subsequent hydrolysis of the esters and decarboxylation under acidic conditions is a standard procedure to yield the final amino acid structure.

-

The Criticality of Chiral Resolution: Since the initial synthesis is not stereoselective, it produces a 50:50 mixture of the (R) and (S) enantiomers. For pharmaceutical applications, a single enantiomer is almost always required. Chiral resolution is the process of separating these enantiomers.[7] While diastereomeric salt crystallization is a common method, enzymatic resolution offers high selectivity and milder conditions. An enzyme like D-aminoacylase could theoretically be used, which would selectively de-acetylate the undesired (S)-enantiomer, leaving the desired N-acetylated (R)-enantiomer intact. The resulting difference in chemical properties (the (S)-enantiomer becomes a free amine) allows for easy separation.

Applications in Drug Discovery and Peptide Science

The incorporation of (R)-2-Acetylamino-3-cyclopropylpropionic acid into lead compounds serves several strategic purposes in drug design.

-

Enzyme Inhibitors: The constrained cyclopropyl group can mimic transition states or specific binding conformations, making it a valuable component for designing potent enzyme inhibitors.[1][2]

-

Peptide Stabilization: Natural peptides are often poor drug candidates due to rapid cleavage by proteases. Introducing conformationally rigid amino acids like this one can shield the peptide backbone from enzymatic attack, thereby increasing its in-vivo half-life.[1]

-

Bioactive Conformation: By reducing the number of rotatable bonds, the cyclopropyl group helps to lock a molecule into its most active shape, reducing the entropic penalty upon binding to a receptor and potentially increasing potency. Chiral amino acids with cyclopropyl fragments are considered crucial drug candidates for this reason.[8]

-

Novel Scaffolds: This compound acts as a unique building block for exploring new chemical space, moving beyond traditional amino acid structures to create novel therapeutics.

Key Experimental Protocols

To ensure the quality and suitability of (R)-2-Acetylamino-3-cyclopropylpropionic acid for its intended application, rigorous analytical control is necessary. The most critical parameter is its enantiomeric purity.

Protocol: Enantiomeric Purity Assessment by Chiral HPLC

This protocol describes a self-validating system for determining the enantiomeric excess (e.e.) of the target compound. The choice of a teicoplanin-based chiral stationary phase is based on its proven efficacy in separating N-acetyl amino acid enantiomers.[9]

Objective: To separate and quantify the (R) and (S) enantiomers of 2-Acetylamino-3-cyclopropylpropionic acid.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Chiral Stationary Phase (CSP) Column: CHIROBIOTIC T (Teicoplanin-based), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: To be empirically determined, but a typical starting point would be a polar organic mode (e.g., Methanol/Acetonitrile/Acetic Acid/Triethylamine).

-

Sample: (R)-2-Acetylamino-3-cyclopropylpropionic acid dissolved in mobile phase (approx. 1 mg/mL).

-

Reference Standard: Racemic (R,S)-2-Acetylamino-3-cyclopropylpropionic acid.

Workflow:

Step-by-Step Methodology:

-

System Preparation: Equilibrate the CHIROBIOTIC T column with the chosen mobile phase until a stable baseline is achieved. Set the UV detector to an appropriate wavelength (e.g., 210 nm).

-

System Suitability Test (SST):

-

Inject the racemic standard.

-

Causality: This step is crucial to validate the method's resolving power. A successful resolution (typically a resolution factor, Rs, > 1.5) between the two enantiomer peaks confirms that the chromatographic system is capable of distinguishing between them. Without this confirmation, any results from the test sample are meaningless.

-

Identify the retention times for the (R) and (S) enantiomers.

-

-

Sample Analysis: Inject the sample of (R)-2-Acetylamino-3-cyclopropylpropionic acid.

-

Data Acquisition and Analysis:

-

Record the chromatogram.

-

Identify the major peak corresponding to the (R)-enantiomer and look for any presence of the (S)-enantiomer at its expected retention time.

-

Integrate the areas of both peaks.

-

-

Calculation: Calculate the enantiomeric excess using the formula: % e.e. = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100

Safety and Handling

Based on available Safety Data Sheets (SDS), (R)-2-Acetylamino-3-cyclopropylpropionic acid and its racemic form are classified as harmful if swallowed.[3][5] Standard laboratory precautions should be observed.

-

Hazard Statement: H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation.[3][5][10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[10][11]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or fume hood. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion and Future Perspectives

(R)-2-Acetylamino-3-cyclopropylpropionic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its value lies in the predictable conformational constraint imparted by the cyclopropyl ring, offering a reliable method to enhance the drug-like properties of peptides and small molecules. The synthetic and analytical protocols outlined in this guide provide a framework for its effective and controlled use in a research setting.

Future research will likely focus on incorporating this and similar constrained amino acids into a broader range of therapeutic modalities, including peptide-drug conjugates, macrocyclic peptides, and PROTACs. As our understanding of structure-activity relationships deepens, the demand for such precisely engineered, stereochemically pure building blocks will undoubtedly continue to grow, solidifying the role of (R)-2-Acetylamino-3-cyclopropylpropionic acid in the future of drug discovery.

References

- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google P

-

WO/1985/000809 THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES - WIPO Patentscope. (URL: [Link])

-

Reissig, H.-U., & Zimmer, R. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 103(4), 1151–1196. (URL: [Link])

-

Kutateladze, A. G. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 51, 1063–1092. (URL: [Link])

-

Yu, Y.-P., & Wu, W.-H. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231–235. (URL: [Link])

-

Chiral resolution - Wikipedia. (URL: [Link])

Sources

- 1. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. (R)-2-Acetylamino-3-cyclopropylpropionic acid | CymitQuimica [cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 9. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. matrixscientific.com [matrixscientific.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl-3-cyclopropyl-D-alanine

Introduction: The Significance of Constrained Unnatural Amino Acids

In the landscape of modern drug discovery and peptide chemistry, unnatural amino acids (UAAs) serve as indispensable building blocks for creating novel therapeutics with enhanced pharmacological profiles.[1][2] These designer molecules, when incorporated into peptides, can induce specific secondary structures, improve metabolic stability, and modulate receptor affinity and selectivity.[3][4] Among the vast arsenal of UAAs, those containing conformationally constrained side chains are of particular interest.

The cyclopropyl group, a three-membered carbocycle, is a bioisostere of various functional groups and acts as a rigid structural element.[5] Its incorporation into an amino acid side chain, as in 3-cyclopropyl-alanine, restricts the rotational freedom, which can lock the molecule into a bioactive conformation and enhance binding to biological targets.[6][7] Furthermore, the use of the D-enantiomer is a well-established strategy to confer resistance to proteolytic degradation by endogenous peptidases, thereby extending the in-vivo half-life of peptide-based drugs.

This technical guide provides a comprehensive overview of a robust synthetic route to N-Acetyl-3-cyclopropyl-D-alanine, a key derivative for further peptide synthesis. It details the underlying chemical principles, provides step-by-step experimental protocols, and outlines a rigorous analytical workflow for the structural and stereochemical characterization of the final compound.

Part 1: Synthesis of N-Acetyl-3-cyclopropyl-D-alanine

The synthesis of a chiral, non-proteinogenic amino acid requires a strategy that can construct the unique side chain while precisely controlling the stereochemistry at the alpha-carbon. While numerous methods exist for UAA synthesis[8], we will focus on a robust and scalable approach that combines a classical malonic ester synthesis for side-chain construction with a highly selective enzymatic resolution to establish the desired D-stereochemistry.

Retrosynthetic Analysis & Strategy

Our strategy hinges on the late-stage resolution of a racemic intermediate. The target molecule, N-Acetyl-3-cyclopropyl-D-alanine, can be disconnected at the Cα-N bond, revealing its precursor, a racemic mixture of N-acetyl-3-cyclopropylalanine. This racemic amino acid can be synthesized from diethyl acetamidomalonate, a common starting material in amino acid synthesis. The cyclopropylmethyl side chain is introduced via alkylation with an allyl halide, followed by cyclopropanation of the alkene. This approach is advantageous as it builds the carbon skeleton efficiently before addressing the stereochemical challenge.

The key step for achieving high enantiopurity is the enzymatic kinetic resolution. Acylase I from Aspergillus oryzae, for instance, exhibits high stereoselectivity, catalyzing the deacetylation of the L-enantiomer of an N-acetyl amino acid much faster than the D-enantiomer.[2] This leaves the desired N-Acetyl-3-cyclopropyl-D-alanine largely unreacted and allows for its separation from the resulting free L-amino acid.

Synthetic Workflow Diagram

Caption: Synthetic pathway from diethyl acetamidomalonate to the target compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-acetamido-2-(prop-2-en-1-yl)malonate

-

To a solution of sodium ethoxide (prepared by dissolving 1.05 eq of sodium in anhydrous ethanol), add diethyl acetamidomalonate (1.0 eq) at 0 °C.

-

Stir the mixture for 30 minutes until a clear solution is obtained.

-

Add allyl bromide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize with acetic acid and remove the ethanol under reduced pressure.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography.

Causality: The sodium ethoxide acts as a strong base to deprotonate the acidic α-carbon of the malonate ester, generating a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with allyl bromide to form the new C-C bond, effectively introducing the precursor to our cyclopropyl side chain.

Step 2: Synthesis of Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane.

-

Add a solution of diethylzinc (1.5 eq) followed by diiodomethane (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the reaction at room temperature for 24 hours. The Simmons-Smith reaction is a classic method for cyclopropanation.[9]

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Causality: The Simmons-Smith reaction generates an organozinc carbenoid (iodomethyl)zinc iodide, which adds across the double bond in a concerted, stereospecific manner to form the cyclopropane ring without inserting into other C-H bonds.

Step 3: Synthesis of N-Acetyl-DL-3-cyclopropylalanine

-

Suspend the cyclopropanated malonate ester (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq).

-

Heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis of both ester groups and the decarboxylation of the resulting malonic acid intermediate.

-

Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl to pH 2-3.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality: Saponification with NaOH hydrolyzes the esters to a dicarboxylate salt. Upon acidification, the unstable geminal diacid is formed, which readily undergoes decarboxylation when heated to yield the final racemic N-acetylated amino acid.

Step 4: Enzymatic Resolution and Isolation of N-Acetyl-3-cyclopropyl-D-alanine

-

Dissolve the racemic N-Acetyl-DL-3-cyclopropylalanine in deionized water and adjust the pH to 7.5 with a dilute LiOH solution.

-

Add Acylase I from Aspergillus oryzae (enzyme activity and loading to be optimized based on supplier specifications).

-

Incubate the mixture at 37 °C, maintaining the pH at 7.5 by the controlled addition of LiOH (as the reaction produces a free carboxylic acid, the pH will drop).

-

Monitor the reaction progress by chiral HPLC. The reaction is complete when approximately 50% of the starting material is consumed.

-

Terminate the reaction by boiling the solution for 5 minutes to denature the enzyme. Centrifuge to remove the precipitated protein.

-

Acidify the supernatant to pH ~5. At this pH, the L-amino acid is near its isoelectric point and will have minimal charge.

-

Apply the solution to a Dowex-1 anion-exchange resin. Elute the free L-amino acid with water.

-

Subsequently, elute the desired N-Acetyl-3-cyclopropyl-D-alanine with a gradient of acetic acid (e.g., 0.1 M to 1 M).

-

Combine the fractions containing the product, and lyophilize to obtain the final product as a white solid.

Causality: The enzyme's active site is chiral and selectively binds and hydrolyzes the L-enantiomer. The separation relies on the difference in charge between the resulting zwitterionic L-amino acid and the anionic N-acetyl-D-amino acid at a slightly acidic pH, allowing for effective separation via ion-exchange chromatography.

Part 2: Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized N-Acetyl-3-cyclopropyl-D-alanine. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical Workflow Diagram

Caption: Workflow for the comprehensive characterization of the final product.

Spectroscopic and Chromatographic Data

Table 1: Expected Physicochemical and Spectroscopic Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| HRMS (ESI+) | m/z 172.0968 [M+H]⁺, 194.0788 [M+Na]⁺ |

| ¹H NMR (500 MHz, D₂O) | δ 4.3-4.4 (m, 1H, Cα-H), 2.05 (s, 3H, Acetyl-CH₃), 1.6-1.8 (m, 2H, Cβ-H₂), 0.7-0.9 (m, 1H, Cγ-H), 0.4-0.5 (m, 2H, Cyclopropyl-CH₂), 0.1-0.2 (m, 2H, Cyclopropyl-CH₂). The cyclopropyl protons typically appear at a high field (0-1 ppm).[10] |

| ¹³C NMR (125 MHz, D₂O) | δ 175-176 (Carboxyl C=O), 173-174 (Amide C=O), 53-54 (Cα), 35-36 (Cβ), 22-23 (Acetyl-CH₃), 8-10 (Cγ), 4-5 (Cyclopropyl-CH₂). |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~3000-2800 (C-H stretch), ~1720 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II). |

Chiral HPLC Analysis

This is the definitive method for confirming the enantiomeric purity of the final product.

-

Objective: To separate the D- and L-enantiomers of N-Acetyl-3-cyclopropylalanine and quantify the enantiomeric excess (e.e.) of the D-form.

-

Methodology:

-

Column: A chiral stationary phase (CSP) is required. A teicoplanin-based column, such as CHIROBIOTIC T, is highly effective for separating N-acetylated amino acids.[11][12]

-

Mobile Phase: A polar ionic mode is typically used. A mixture of methanol, acetic acid, and triethylamine (e.g., 100/0.1/0.1 v/v/v) can be an effective starting point. The exact composition should be optimized for best resolution.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase. Also, prepare a sample of the racemic intermediate (from Step 3) to establish the retention times of both enantiomers.

-

-

Expected Results:

-

The racemic sample should show two well-resolved peaks of approximately equal area.

-

The final product sample should show one major peak corresponding to the D-enantiomer, with a very small peak, if any, for the L-enantiomer.

-

The enantiomeric excess is calculated as: e.e. (%) = ([Area_D - Area_L] / [Area_D + Area_L]) x 100. A successful resolution should yield an e.e. of >99%.

-

Conclusion

This guide has outlined a comprehensive and reliable pathway for the synthesis and characterization of N-Acetyl-3-cyclopropyl-D-alanine. By employing a strategy that combines classical organic synthesis with a highly selective enzymatic resolution, this valuable unnatural amino acid can be produced with high chemical and enantiomeric purity. The detailed analytical workflow, utilizing NMR, MS, IR, and chiral HPLC, provides a robust, self-validating system to ensure the quality of the final compound, making it suitable for demanding applications in pharmaceutical research and peptide synthesis.

References

-

Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(18), 3245-3276. [Source: Google Scholar, URL: [Link]]

-

Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807. [Source: PubMed, URL: [Link]]

-

Perdih, A., & Dolenc, M. S. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 11(9), 801-832. [Source: ResearchGate, URL: [Link]]

-

Lee, W., Kim, S. J., Kim, M. G., & Lee, W. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-235. [Source: PubMed, URL: [Link]]

-

BioAscent. (2024). Highlights in synthesis - unnatural amino acids. BioAscent Blog. [Source: BioAscent, URL: [Link]]

-

Dutta, D., & Kumar, V. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38105-38121. [Source: RSC Publishing, URL: [Link]]

-

Davankov, V. A., & Vauchskii, Y. P. (2000). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 875(1-2), 13-23. [Source: ResearchGate, URL: [Link]]

-

Al-Harrasi, A., & Reissig, H. U. (2006). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 106(7), 2825-2842. [Source: ACS Publications, URL: [Link]]

-

Johnson, M. G., & Charette, A. B. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 24(1), 221-226. [Source: NIH, URL: [Link]]

-

Wikipedia contributors. (2023, December 28). Cyclopropanation. In Wikipedia, The Free Encyclopedia. [Source: Wikipedia, URL: [Link]]

-

Zhang, W., et al. (2021). In vitro characterization of a nitro-forming oxygenase involved in 3-(trans-2'-aminocyclopropyl)alanine biosynthesis. Journal of Biological Chemistry, 297(6), 101345. [Source: PubMed Central, URL: [Link]]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Source: University of Wisconsin, URL: [Link]]

Sources

- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro characterization of a nitro-forming oxygenase involved in 3-(trans-2’-aminocyclopropyl)alanine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for the synthesis of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Physical Characteristics of (R)-2-Acetamido-3-cyclopropylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Acetamido-3-cyclopropylpropanoic acid, a derivative of the non-proteinogenic amino acid cyclopropylalanine, is a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the cyclopropyl moiety into amino acid structures can impart unique conformational constraints, enhance metabolic stability, and improve biological activity. As a chiral building block, the precise understanding of its physical and chemical properties is paramount for its effective utilization in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the core physical characteristics of (R)-2-Acetamido-3-cyclopropylpropanoic acid, supported by established experimental protocols for their determination.

Core Molecular Attributes

A foundational understanding of the molecule begins with its basic structural and chemical identifiers.

| Property | Value | Source |

| IUPAC Name | (2R)-2-acetamido-3-cyclopropylpropanoic acid | N/A |

| CAS Number | 133992-69-5 | N/A |

| Molecular Formula | C₈H₁₃NO₃ | N/A |

| Molecular Weight | 171.19 g/mol | N/A |

| Synonyms | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID, N-Ac-R-3-Cyclopropylalanine | N/A |

Physicochemical Properties

Melting Point

The melting point is a critical indicator of purity. For crystalline solids like N-acetylated amino acids, a sharp melting range is expected.

Expected Range: Crystalline amino acid derivatives typically melt with decomposition at elevated temperatures. A melting point in the range of 120-180 °C would be anticipated.

Solubility Profile

The solubility of (R)-2-Acetamido-3-cyclopropylpropanoic acid is dictated by the interplay of its polar carboxylic acid and amide groups with the nonpolar cyclopropyl and acetyl moieties.

Expected Solubility:

-

Water: Moderately soluble, with solubility likely increasing with pH due to the deprotonation of the carboxylic acid.

-

Polar Organic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding capabilities.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Low solubility is anticipated.

Optical Rotation

As a chiral compound, (R)-2-Acetamido-3-cyclopropylpropanoic acid will rotate plane-polarized light. The specific rotation is a fundamental property for confirming enantiomeric purity.

Expected Optical Rotation: The direction and magnitude of rotation must be determined experimentally. There is no direct correlation between the (R/S) designation and the sign of optical rotation (+/-).

Acid Dissociation Constant (pKa)

The pKa value of the carboxylic acid group is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and biological interactions.

Expected pKa: The pKa of the carboxylic acid group in N-acetylated amino acids is typically in the range of 3-5.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the α-proton, the acetyl methyl protons, and the amide proton. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present, including the carbonyl carbons of the acid and amide, the α-carbon, the cyclopropyl carbons, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹

-

C=O stretch (amide I): Around 1630-1680 cm⁻¹

-

N-H bend (amide II): Around 1515-1570 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 172.2.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical characteristics of (R)-2-Acetamido-3-cyclopropylpropanoic acid.

Protocol 1: Melting Point Determination

This protocol describes the use of a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes.

-

Procedure:

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Finely powder a small amount of the sample.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C/min for a rapid initial determination.

-

Observe the approximate melting range.

-

For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/min starting from approximately 20 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Protocol 2: Specific Rotation Measurement

This protocol details the measurement of optical rotation using a polarimeter.

-

Apparatus: Polarimeter, volumetric flask, analytical balance, polarimeter cell (e.g., 1 dm).

-

Procedure:

-

Accurately weigh a sample of (R)-2-Acetamido-3-cyclopropylpropanoic acid (e.g., 100 mg).

-

Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask (e.g., 10 mL) and dilute to the mark.

-

Calibrate the polarimeter with a blank solution (the pure solvent).

-

Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

-

Report the specific rotation along with the temperature (T), wavelength (λ, typically the sodium D-line at 589 nm), and solvent used.

-

Protocol 3: pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant.

-

Apparatus: pH meter with a combination electrode, burette, magnetic stirrer and stir bar, beaker, standardized strong base solution (e.g., 0.1 M NaOH).

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition.

-

Continue the titration past the equivalence point (the point of the steepest pH change).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

-

Conclusion

(R)-2-Acetamido-3-cyclopropylpropanoic acid is a valuable chiral building block with significant potential in drug development. A thorough understanding and empirical determination of its physical characteristics are crucial for its successful application. The protocols and expected values presented in this guide provide a solid framework for researchers to characterize this compound with high scientific rigor. The application of these standardized methods will ensure the generation of reliable and reproducible data, facilitating further research and development efforts.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry of L-Cyclopropylalanine: Synthesis, Properties, and Industrial Significance. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring Cyclopropylalanine: A Versatile Compound for Chemical Synthesis and Beyond. [Link]

-

LookChem. L-CYCLOPROPYLALANINE(102735-53-5). [Link]

Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

Abstract

The therapeutic potential of peptides is often constrained by inherent limitations such as poor metabolic stability and conformational flexibility, which can hinder their journey from the lab to the clinic. The strategic incorporation of non-proteinogenic amino acids (NPAAs)—those not found among the 20 standard protein-coding amino acids—has emerged as a transformative strategy in modern peptide drug design. This guide provides an in-depth exploration of the core principles, experimental methodologies, and quantifiable impact of leveraging NPAAs to engineer next-generation peptide therapeutics with enhanced stability, potency, and bioavailability. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights to empower the rational design of superior peptide-based drugs.

The Rationale: Why Venture Beyond Nature's Toolkit?

Peptides offer a compelling therapeutic modality due to their high selectivity and low intrinsic toxicity.[1] However, native peptides are often poor drug candidates because they are rapidly degraded by proteases and may lack a stable, bioactive conformation. Non-proteinogenic amino acids (NPAAs) provide a powerful chemical toolkit to overcome these liabilities.[2] By introducing novel side-chain functionalities, stereochemistries, and backbone structures, NPAAs can fundamentally reshape a peptide's pharmacological profile.[3][4]

The core advantages of incorporating NPAAs can be categorized as follows:

-

Enhanced Proteolytic Stability: The introduction of NPAAs can render peptides resistant to degradation by endogenous proteases, a critical factor in extending a drug's in vivo half-life.[5] This is achieved through several mechanisms, including the use of D-amino acids, which are not recognized by the stereospecific active sites of most proteases, and sterically hindered residues like α-aminoisobutyric acid (Aib) that shield adjacent peptide bonds from enzymatic attack.[5][6]

-

Conformational Constraint: Many NPAAs can induce and stabilize specific secondary structures, such as helices and turns.[7] By locking the peptide into its bioactive conformation, these residues can significantly increase receptor binding affinity and potency. Aib, for instance, is a potent helix inducer due to the steric hindrance imposed by its gem-dimethyl group.[3][7][8]

-

Improved Pharmacokinetic Profiles: Modifications with NPAAs can modulate a peptide's lipophilicity, hydrogen bonding capacity, and overall charge.[9] These changes can lead to enhanced membrane permeability and improved oral bioavailability, two of the most significant challenges in peptide drug development.[10]

-

Novel Functionalities: NPAAs can introduce unique chemical handles for site-specific modifications, such as PEGylation, glycosylation, or the attachment of fluorescent probes, without interfering with the peptide's primary sequence.[11]

Strategic Incorporation: A Methodological Overview

The primary method for synthesizing peptides containing NPAAs is Solid-Phase Peptide Synthesis (SPPS) , most commonly employing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[12][13][14] This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[15]

The SPPS Workflow for NPAA Incorporation

The iterative cycle of SPPS remains the same, but the unique nature of many NPAAs necessitates specific adjustments to standard protocols.

Causality in Experimental Choices: Overcoming Synthetic Hurdles

The incorporation of NPAAs often presents challenges not encountered with standard proteinogenic amino acids. Understanding the "why" behind protocol modifications is key to success.

-

Steric Hindrance (e.g., Aib, N-methylated amino acids): The bulky nature of these residues can significantly slow down the coupling reaction.

-

Why it's a problem: Standard coupling reagents may not be potent enough to overcome the steric barrier, leading to incomplete reactions and the accumulation of deletion sequences (peptides missing an amino acid).[6][16]

-

The Solution: Employ more powerful, third-generation aminium/uronium-based coupling reagents like HATU or COMU .[3][12][17] These reagents form highly reactive OAt- or Oxyma-esters, respectively, which can efficiently acylate even sterically hindered amines.[12][18] Double coupling (repeating the coupling step) is also a common and effective strategy to drive the reaction to completion.[19]

-

-

Altered Reactivity (e.g., β-amino acids): The altered backbone structure of β-amino acids can affect coupling kinetics.

-

Why it's a problem: The nucleophilicity of the β-amino group can differ from its α-counterpart, and the increased distance to the carboxyl group can change reaction dynamics.

-

The Solution: Extended coupling times and the use of highly efficient coupling reagents are often necessary. Monitoring the reaction progress with a qualitative test like the Kaiser test (which detects free primary amines) is crucial to ensure completion before proceeding to the next cycle.[20]

-

-

Orthogonal Protection Schemes: When designing complex peptides with multiple modification sites (e.g., for cyclization or branching), an orthogonal protection strategy is essential.

-

Why it's a problem: A standard Fmoc/tBu strategy only allows for two levels of deprotection (base-labile Fmoc and acid-labile tBu/Trt). To selectively deprotect a specific side chain on the resin, a third, mutually exclusive protecting group is needed.[8][11]

-

The Solution: Employ protecting groups like Alloc (allyloxycarbonyl), which is removed by Pd(0) catalysis, or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which is removed by hydrazine.[21] This allows for selective side-chain manipulation while the Nα-Fmoc and other acid-labile side-chain groups remain intact.

-

Quantitative Impact: From Theory to Therapeutic Reality

The strategic use of NPAAs translates into quantifiable improvements in the pharmacodynamic and pharmacokinetic properties of peptide drugs. The following tables summarize the impact of NPAA incorporation on key drug parameters for representative peptides.

Table 1: Impact of NPAA Incorporation on Metabolic Stability

| Peptide | Modification | Matrix | t1/2 (Native) | t1/2 (NPAA Analog) | Fold Improvement | Reference(s) |

| GLP-1 (7-36) | Aib8 substitution | DPP-4 Enzyme | ~2 min | > 240 min | > 120x | [1] |

| Compstatin | N-terminal Sarcosine & N-methylation | Primate Plasma | Degraded rapidly | 9.3 - 11.8 h | Significant | [14] |

| Linear Peptide (LP1) | Head-to-tail Cyclization | 10% FBS in media | ~1 h | > 25 h | > 25x | [2] |

| Generic Peptide | D-Ala substitution | Liver Microsomes | < 2.5 min | ~60 min | ~24x | [4] |

Table 2: Impact of NPAA Incorporation on Receptor Binding and Potency

| Peptide Family | Modification | Target | Kd / IC50 (Native) | Kd / IC50 (NPAA Analog) | Change | Reference(s) |

| Compstatin | 1-Me-Trp, Sarcosine | Complement C3 | ~280 nM | 0.5 nM | ~560x Increase in Affinity | [14] |

| GLP-1 Analog | Various NPAA substitutions | GLP-1 Receptor | - | Showed increased potency | Potency Increased | [1] |

| Tachykinin Analog | Multiple Aib substitutions | Insect Receptors | - | Potent oral aphicidal activity | Efficacy Demonstrated | [22] |

Case Study: NPAAs in a GPCR Signaling Pathway

G-protein coupled receptors (GPCRs) are a major class of drug targets, and many are modulated by peptide ligands.[23] The glucagon-like peptide-1 receptor (GLP-1R), a key target in type 2 diabetes and obesity, provides an excellent example of how NPAAs can enhance therapeutic efficacy.[24][25]

Native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide after the Alanine at position 8.[1] Replacing this Ala with a sterically hindered NPAA like α-aminoisobutyric acid (Aib) prevents this cleavage, dramatically extending the peptide's half-life and duration of action.[1] The resulting long-acting agonist can then persistently stimulate the GLP-1R.

Upon agonist binding, the GLP-1R couples primarily to the Gαs subunit, activating adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP).[24][26] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates multiple downstream targets to potentiate glucose-dependent insulin secretion from pancreatic β-cells.[27]

Experimental Protocols: A Self-Validating System

The successful design and synthesis of NPAA-containing peptides rely on robust and verifiable experimental protocols.

Protocol: Fmoc-SPPS of a Peptide Containing a Sterically Hindered NPAA (Aib)

This protocol outlines the manual synthesis of a peptide incorporating the sterically hindered Aib residue, requiring optimized coupling conditions.

Materials:

-

Rink Amide resin (for C-terminal amide)[19]

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-Aib-OH[19]

-

N,N-Dimethylformamide (DMF), synthesis grade[20]

-

20% (v/v) Piperidine in DMF[9]

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[3][18]

-

Base: N,N-Diisopropylethylamine (DIPEA)[19]

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[11]

-

Cold diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system[28]

-

Mass spectrometer (e.g., ESI-MS)[2]

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[20]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x).[9]

-

Amino Acid Coupling (Proteinogenic AA):

-

In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.

-

Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF (5x). Confirm coupling completion with a negative Kaiser test.

-

-

Amino Acid Coupling (Fmoc-Aib-OH):

-

Causality: Due to steric hindrance, a more potent activation and longer reaction time are required.

-

In a separate vial, pre-activate Fmoc-Aib-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activation mixture to the deprotected resin and agitate for 4-6 hours.

-

Wash the resin with DMF (5x).

-

Self-Validation: Perform a second coupling (double coupling) under the same conditions for 2 hours to maximize yield and minimize deletion byproducts.[19]

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[11]

-

Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide.

-

Purification and Characterization: Purify the crude peptide by preparative RP-HPLC.[28] Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[2][13]

Protocol: Characterization of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique to assess the secondary structure of peptides in solution, which is particularly useful for confirming the conformational effects of NPAA incorporation.[18][29]

Materials:

-

Purified peptide (≥95% purity)

-

CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)[18]

-

Quartz cuvette (e.g., 0.1 cm path length)[17]

-

CD Spectropolarimeter

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the peptide in the CD buffer. The final concentration should be between 0.1-0.2 mg/mL for a 0.1 cm cuvette.[16]

-

Causality: The concentration must be precise, as it is used to calculate molar ellipticity. The buffer must be transparent in the far-UV region (below 250 nm) to avoid interfering signals.[18]

-

Filter the sample (0.2 µm filter) to remove any aggregates that could cause light scattering.

-

-

Instrument Setup:

-

Purge the instrument with nitrogen gas.

-

Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scan speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).[17]

-

-

Data Acquisition:

-

Record a baseline spectrum using the buffer alone in the same cuvette.

-

Record the spectrum of the peptide sample.

-

-

Data Processing and Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × l × n), where 'c' is the molar concentration, 'l' is the path length in cm, and 'n' is the number of amino acid residues.[17]

-

Interpretation: Analyze the resulting spectrum. A characteristic α-helical structure will show two negative minima around 208 nm and 222 nm, and a strong positive maximum around 192 nm. A β-sheet will show a negative band around 218 nm.[17] This provides empirical validation of the conformational constraints imposed by the NPAA.

-

Conclusion

The incorporation of non-proteinogenic amino acids represents a paradigm shift in peptide drug discovery, moving beyond the limitations of nature's canonical set of building blocks.[30] By providing rational control over stability, conformation, and pharmacokinetics, NPAAs empower scientists to transform promising peptide leads into robust clinical candidates. The methodologies and principles detailed in this guide—from the causal logic behind synthetic choices to the quantitative validation of their impact—offer a foundational framework for harnessing the full potential of this versatile chemical space. As synthetic and analytical techniques continue to advance, the strategic application of NPAAs will undoubtedly remain a cornerstone of next-generation peptide therapeutic development.

References

-

Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. (2020). ACS Biomaterials Science & Engineering. [Link]

-

Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]

-

Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. [Link]

-

How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. MtoZ Biolabs. [Link]

-

A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024). Groupe Français des Peptides et des Protéines - GFPP. [Link]

-

Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog. [Link]

-

Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Solid-phase peptide synthesis. Chemical Society Reviews. [Link]

-

2-Aminoisobutyric acid. Wikipedia. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Current Organic Chemistry. [Link]

-

The stereochemistry of peptides containing alpha-aminoisobutyric acid. (1990). PubMed. [Link]

-

Metabolic stability of the peptides. ResearchGate. [Link]

-

alpha-aminoisobutyric acid aib: Topics by Science.gov. Science.gov. [Link]

-

Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017). Frontiers in Microbiology. [Link]

-

Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (2000). LSU Scholarly Repository. [Link]

-

On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. (2019). Science Repository. [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). PubMed Central. [Link]

-

Metabolic Stability Analysis of Peptide Drug. Protheragen. [Link]

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). MDPI. [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. [Link]

-

Nonpeptidic ligands for peptide-activated G protein-coupled receptors. (2007). Monash University. [Link]

-

Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. (2025). PubMed. [Link]

-

The mechanism for ligand activation of the GPCR–G protein complex. (2022). PubMed Central. [Link]

-

In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. (2022). MDPI. [Link]

-

Mechanistic Pathways and Clinical Implications of GLP-1 Receptor Agonists in Type 1 Diabetes Management. (2024). MDPI. [Link]

-

Prospects of In vivo Incorporation of non-canonical amino acids for the chemical diversification of antimicrobial peptides. (2017). University of Groningen research portal. [Link]

-

Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids. (2025). ResearchGate. [Link]

-

Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. (2024). YouTube. [Link]

-

Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function. Frontiers in Endocrinology. [Link]

-

Signaling Pathways of GLP-1 Receptor Agonism: Mechanisms & Impacts. (2025). Creative Biolabs. [Link]

-

Beyond In Vivo, Pharmaceutical Molecule Production in Cell-Free Systems and the Use of Noncanonical Amino Acids Therein. ACS Publications. [Link]

-

Glucagon-Like Peptide-1 Receptor Agonists. (2024). NCBI Bookshelf. [Link]

-

Robust Quantitative Modeling of Peptide Binding Affinities for MHC Molecules Using Physical-Chemical Descriptors. NIH. [Link]

-

Integrated Genetic and Protein Mechanisms Underlying Glucagon-like Peptide-1 Receptor Agonists in Treating Diabetes Mellitus and Weight Loss. (2025). PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. blog.mblintl.com [blog.mblintl.com]

- 7. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. digital.csic.es [digital.csic.es]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 15. peptide.com [peptide.com]

- 16. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 17. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. A non-canonical mechanism of GPCR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. repository.lsu.edu [repository.lsu.edu]

- 22. alpha-aminoisobutyric acid aib: Topics by Science.gov [science.gov]

- 23. research.monash.edu [research.monash.edu]

- 24. youtube.com [youtube.com]

- 25. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Integrated Genetic and Protein Mechanisms Underlying Glucagon-like Peptide-1 Receptor Agonists in Treating Diabetes Mellitus and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 28. bachem.com [bachem.com]

- 29. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of N-Acetylated Cyclopropyl Amino Acids: A Synergistic Approach for Drug Discovery

An In-Depth Technical Guide

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. Non-natural amino acids have become indispensable tools in this endeavor, and among them, cyclopropyl amino acids stand out for their unique structural and electronic properties. The incorporation of a cyclopropane ring into a molecule imparts significant conformational rigidity, a characteristic that can lock a molecule into its bioactive conformation, thereby improving binding affinity and reducing off-target effects.[1] This inherent strain and rigidity can profoundly influence the three-dimensional structure of peptides and small molecules.[1][2] Furthermore, the cyclopropyl group often enhances metabolic stability by being resistant to common metabolic degradation pathways, which can lead to a longer in vivo half-life for drug candidates.[1][3]

The N-acetylation of these amino acids serves a dual purpose in their analysis. It neutralizes the charge of the amino group and introduces a simple amide bond, effectively creating a minimal peptide mimic. This allows researchers to study the intrinsic conformational preferences of the amino acid residue itself, governed by the interplay between the backbone dihedrals (φ, ψ) and the side-chain torsions (χ), without the confounding influence of a larger peptide chain.[4] Understanding these preferences is critical, as the conformation of a single residue can dictate the secondary structure of a peptide and its ability to interact with a biological target.[5][6]

This guide provides a comprehensive framework for the conformational analysis of N-acetylated cyclopropyl amino acids, targeted at researchers, scientists, and drug development professionals. We will delve into the core experimental and computational methodologies, emphasizing not just the procedural steps but the underlying scientific rationale and the critical importance of integrating these techniques for a holistic and validated understanding.

Part I: Experimental Approaches to Uncover Conformational Landscapes

Experimental techniques provide the empirical foundation for any conformational analysis. They offer tangible data on the behavior of molecules, either in solution or in the solid state, serving as the ultimate benchmark for all theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Dynamic View in Solution

NMR spectroscopy is the most powerful technique for determining the solution-state structure and dynamics of molecules.[7] For N-acetylated cyclopropyl amino acids, it provides a time-averaged picture of the conformational ensemble present in a given solvent.

Core Principles & Causality: The analysis hinges on two key NMR parameters: the scalar coupling constant (³J) and the Nuclear Overhauser Effect (NOE).

-

³J-Coupling Constants: The magnitude of the coupling constant between two protons separated by three bonds (e.g., H-N-Cα-H) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these couplings, one can derive crucial information about the backbone (φ) and side-chain (χ) torsional angles.

-

Nuclear Overhauser Effect (NOE): An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶). Observing an NOE between two protons indicates they are close in space (typically < 5 Å), providing critical distance restraints for structure calculation.

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation:

-

Dissolve 5-25 mg of the N-acetylated cyclopropyl amino acid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a high-quality NMR tube.[8]

-

Causality: The choice of solvent is critical as it can significantly influence conformational equilibria. DMSO is a polar aprotic solvent that is an excellent hydrogen bond acceptor, while chloroform is less polar. Analyzing the compound in multiple solvents provides insight into environmental effects on conformation.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8]

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess sample purity and identify all proton resonances.

-

Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish through-bond proton-proton connectivities, which is essential for assigning the signals.

-

Acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

-

Causality: ROESY is often preferred for small-to-medium-sized molecules as it avoids the complication of zero-crossing NOEs that can occur in NOESY experiments.[7] These experiments are crucial for identifying through-space correlations that define the molecule's three-dimensional fold.

-